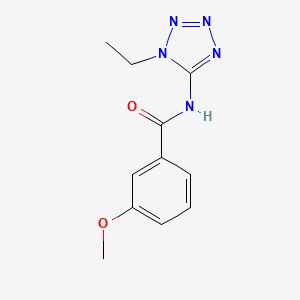![molecular formula C12H11ClN2O5S B15167226 4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid CAS No. 443313-84-6](/img/structure/B15167226.png)
4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid is a complex organic compound that features a chloro-substituted benzoic acid core with a furan ring and a sulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable benzoic acid derivative, followed by reduction to introduce the amino group.
Chlorination: The amino group is then chlorinated to form the chloro-substituted intermediate.
Furan Ring Introduction: The furan ring is introduced through a nucleophilic substitution reaction, where the furan-3-ylmethyl group is attached to the amino group.
Sulfamoylation: Finally, the sulfamoyl group is introduced using sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group can result in various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The chloro and sulfamoyl groups are key functional groups that enable the compound to bind to enzymes or receptors, inhibiting their activity. The furan ring may also play a role in stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid: This compound is structurally similar but has the furan ring attached at a different position.
4-Chloro-2-{[(furan-2-yl)methyl]amino}benzoic Acid: Another similar compound with slight variations in the positioning of the furan ring and the sulfamoyl group.
Uniqueness
4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
443313-84-6 |
|---|---|
Formule moléculaire |
C12H11ClN2O5S |
Poids moléculaire |
330.74 g/mol |
Nom IUPAC |
4-chloro-2-(furan-3-ylmethylamino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C12H11ClN2O5S/c13-9-4-10(15-5-7-1-2-20-6-7)8(12(16)17)3-11(9)21(14,18)19/h1-4,6,15H,5H2,(H,16,17)(H2,14,18,19) |
Clé InChI |
WGZXGJBIOFEQIA-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
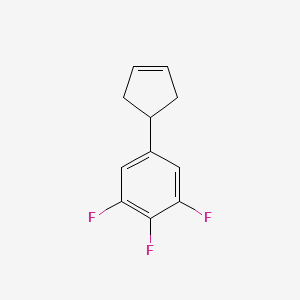
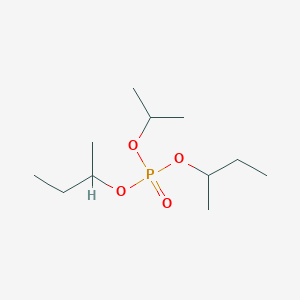
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
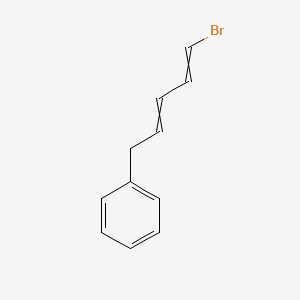

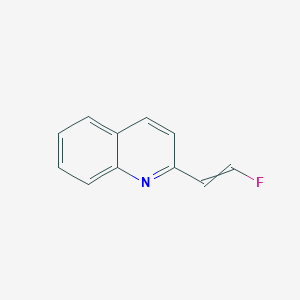
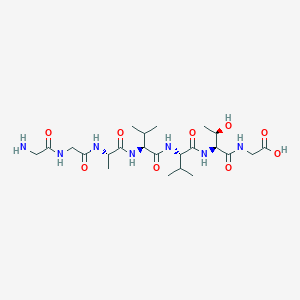
![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
